![molecular formula C19H30N2O2S B2706928 (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone CAS No. 2034389-52-9](/img/structure/B2706928.png)
(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone
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Description
(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed for its ability to interact with specific biological targets.
Scientific Research Applications
Oxidative Cyclization and Catalysis
Compounds featuring tert-butyl groups and piperidine moieties, such as in oxidative cyclization catalysts, have been studied for their ability to catalyze reactions with tert-butyl hydroperoxide (TBHP). For example, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes are Lewis acids capable of catalyzing the oxidative cyclization of alkenols by TBHP, showcasing potential in synthetic chemistry applications (Dönges et al., 2014).
Intramolecular Frustrated Lewis Pairs
Studies on intramolecular frustrated Lewis pairs involving pyridine and piperidine groups highlight their formation and reactivity towards hydrogen, demonstrating their potential in creating new chemical reactions and catalysts (Körte et al., 2015).
Crystal Structure Analysis
Research on compounds with piperidine and pyridine groups, such as the crystal structure analysis of adducts involving chlorophenyl and hydroxypiperidinyl methanone, provides valuable information on molecular geometry, hydrogen bonding, and molecular interactions, which are critical for the development of pharmaceuticals and materials (Revathi et al., 2015).
β-Selective C(sp3)-H Arylation
The palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines demonstrates innovative methodologies in drug synthesis, showing the importance of piperidine derivatives in medicinal chemistry (Millet & Baudoin, 2015).
properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S/c1-14(2)23-17-10-9-15(12-20-17)18(22)21-11-7-6-8-16(21)13-24-19(3,4)5/h9-10,12,14,16H,6-8,11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPQREBQWZUJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCCCC2CSC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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